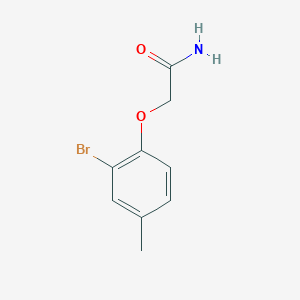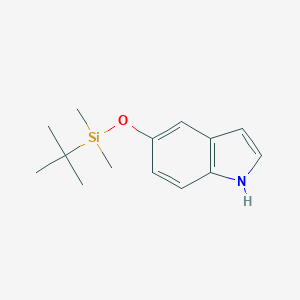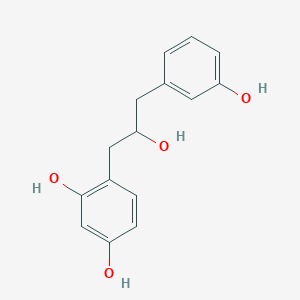
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol, also known as dihydrocaffeic acid (DHCA), is a natural polyphenol compound found in various plant sources, including coffee, fruits, and vegetables. DHCA has gained significant attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiradical Activity
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol and its derivatives have been studied for their antimicrobial and antiradical activities. A study found that these compounds exhibited lower biological activities compared to certain types of beta blockers, indicating potential for medical applications in fighting pathogens and oxidative stress (Čižmáriková et al., 2020).
Natural Occurrence and Extraction
This compound is naturally found in the heartwood extract of Pterocarpus marsupium, as identified in a study that also explored its potential in medicinal chemistry (Mathew & Rao, 1984).
Cardioselectivity in Beta-adrenoceptor Blocking Agents
Research has explored the synthesis and affinity of similar compounds to beta-1 and beta-2 adrenoceptors, indicating their potential in developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Cytotoxic Properties
Compounds structurally related to 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol have been isolated from traditional Chinese medicine sources and evaluated for their cytotoxic properties, especially against lung cancer cell lines (Ma et al., 2017).
Chemical Synthesis and Modifications
The compound has been a subject of chemical studies, focusing on synthesis methods and structural modifications, like methylation, to understand its chemical properties and potential applications in various fields, including pharmacology (Wähälä et al., 2001).
Assessment in Environmental and Biological Models
Similar compounds have been assessed for acute toxicity and cytotoxicity in various biological models, providing insights into their safety and potential environmental impacts (Pelizaro et al., 2019).
Propiedades
Número CAS |
108549-45-7 |
|---|---|
Nombre del producto |
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol |
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-(3-hydroxyphenyl)propyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H16O4/c16-12-3-1-2-10(6-12)7-14(18)8-11-4-5-13(17)9-15(11)19/h1-6,9,14,16-19H,7-8H2 |
Clave InChI |
LZYYGYRHLIDHAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CC(CC2=C(C=C(C=C2)O)O)O |
SMILES canónico |
C1=CC(=CC(=C1)O)CC(CC2=C(C=C(C=C2)O)O)O |
Sinónimos |
1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol quracol A quracol-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



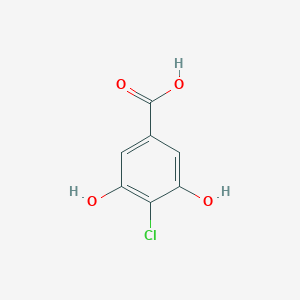
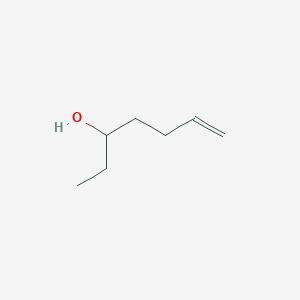


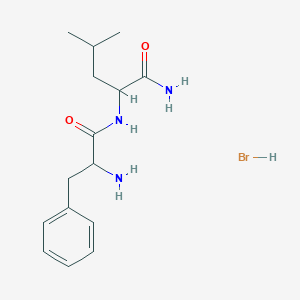

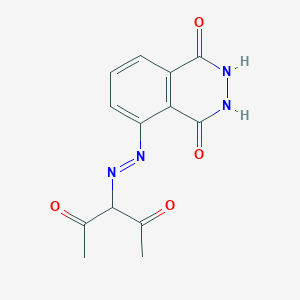
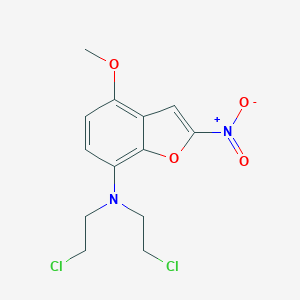
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

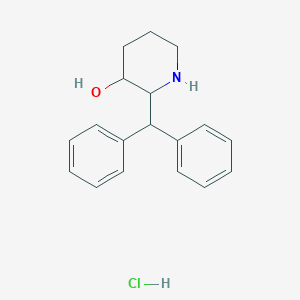
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
